molecular formula C8H10AsBrO2 B14487629 Ethyl phenylarsonobromidate CAS No. 64423-38-7

Ethyl phenylarsonobromidate

Cat. No.: B14487629
CAS No.: 64423-38-7
M. Wt: 292.99 g/mol
InChI Key: KRXGUORUVLIAMA-UHFFFAOYSA-N
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Description

Ethyl phenylarsonobromidate is an organoarsenic compound characterized by an ethyl ester group, a phenyl ring, and an arsonobromidate functional group.

Properties

CAS No.

64423-38-7

Molecular Formula

C8H10AsBrO2

Molecular Weight

292.99 g/mol

IUPAC Name

[bromo(ethoxy)arsoryl]benzene

InChI

InChI=1S/C8H10AsBrO2/c1-2-12-9(10,11)8-6-4-3-5-7-8/h3-7H,2H2,1H3

InChI Key

KRXGUORUVLIAMA-UHFFFAOYSA-N

Canonical SMILES

CCO[As](=O)(C1=CC=CC=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl phenylarsonobromidate typically involves the reaction of ethyl phenylarsine with bromine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction can be represented as follows:

[ \text{C}_6\text{H}_5\text{As(C}_2\text{H}_5\text{)}_2 + \text{Br}_2 \rightarrow \text{C}_6\text{H}_5\text{As(C}_2\text{H}_5\text{)Br} + \text{C}_2\text{H}_5\text{Br} ]

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl phenylarsonobromidate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides.

    Reduction: Reduction reactions can convert the compound to lower oxidation states of arsenic.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide and potassium cyanide can be employed for substitution reactions.

Major Products Formed

    Oxidation: Arsenic oxides and other oxidized derivatives.

    Reduction: Lower oxidation state arsenic compounds.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl phenylarsonobromidate has found applications in several scientific research areas:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of specialized chemicals and materials.

Mechanism of Action

The mechanism by which ethyl phenylarsonobromidate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can bind to specific sites on these targets, leading to alterations in their activity and function. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress.

Comparison with Similar Compounds

Comparison with Similar Compounds

The provided evidence focuses on ethyl benzoate derivatives with halogen (Br, F) and other functional group substitutions. While these lack arsenic, their structural and functional comparisons highlight key trends relevant to ethyl phenylarsonobromidate. Below is a detailed analysis:

Substituent Position and Reactivity

Substituent positions on the benzene ring significantly affect reactivity. For example:

  • Ethyl 3-bromo-4-ethylbenzoate (C₁₁H₁₃BrO₂) demonstrates enhanced reactivity in nucleophilic substitutions due to the electron-withdrawing bromine at position 3 and the ethyl group at position 4 .
  • Ethyl 2-bromo-3-fluoro-6-methylbenzoate (C₁₀H₁₀BrFO₂) shows distinct regioselectivity in cross-coupling reactions, attributed to the fluorine at position 3 and methyl at position 6 .

Halogen vs. Arsenic Functional Groups

Halogens like bromine and fluorine enhance stability and bioactivity in ethyl benzoates:

  • Ethyl (3-bromo-5-fluorobenzoyl)acetate (C₁₁H₁₀BrFO₃) displays dual reactivity in Suzuki-Miyaura couplings due to bromine’s leaving-group propensity and fluorine’s electronic effects .
  • Ethyl 2-amino-5-bromo-4-fluorobenzoate (C₉H₈BrFNO₂) shows improved pharmacokinetics from the amino group’s hydrogen-bonding capacity .

In contrast, arsenic in this compound could introduce heavier-atom effects, such as increased Lewis acidity or toxicity, which are absent in purely halogenated analogs.

Structural and Functional Comparison Table

The table below compares this compound (hypothetical) with structurally related halogenated ethyl benzoates from the evidence:

Compound Name Key Substituents Molecular Formula Unique Properties
This compound* Phenyl, AsO₂Br⁻ C₈H₁₀AsBrO₂ Potential Lewis acidity, heavy-metal reactivity, and niche pharmacological activity.
Ethyl 3-bromo-4-ethylbenzoate Br (C3), -C₂H₅ (C4) C₁₁H₁₃BrO₂ Enhanced nucleophilic substitution due to electron-withdrawing Br and ethyl groups.
Ethyl (3-bromo-5-fluorobenzoyl)acetate Br (C3), F (C5), acetyl group C₁₁H₁₀BrFO₃ Dual reactivity in cross-coupling reactions; used in synthetic intermediates.
Ethyl 2-bromo-3-fluoro-6-methylbenzoate Br (C2), F (C3), -CH₃ (C6) C₁₀H₁₀BrFO₂ Selective binding to kinase enzymes; explored in anticancer research.

*Hypothetical structure inferred from analogs.

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